molecular formula C15H12ClN3S B1331341 4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 23282-92-0

4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No. B1331341
CAS RN: 23282-92-0
M. Wt: 301.8 g/mol
InChI Key: ZGCSGEGQJRCSDB-UHFFFAOYSA-N
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Description

4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and corrosion inhibition properties. The compound features a triazole ring substituted with a benzyl group and a 4-chlorophenyl moiety, which may contribute to its potential biological activities.

Synthesis Analysis

The synthesis of related triazole derivatives typically involves multi-step reactions, starting from simple precursors such as hydrazine hydrate and various aldehydes or ketones. For instance, the synthesis of a similar compound, 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde . Another related synthesis involved the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes . These methods highlight the versatility and efficiency of synthesizing triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. For example, the study of a similar compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, utilized X-ray diffraction to support the formation of the thione tautomer isomer structure . Additionally, DFT calculations can be used to predict the feasibility of synthesis and to analyze the electronic structure of the molecules .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including tautomerism, as seen in the thiol/thione tautomerism reaction via single-proton intramigration . The reactivity of these compounds can be influenced by their molecular electrostatic potential and electronic parameters, which can be theoretically analyzed to predict biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized by their melting points, solubility in organic solvents, and stability. These compounds are typically crystalline and odorless, with their structures confirmed by spectroscopic methods . The presence of substituents like the tert-butyl group or chlorophenyl moiety can influence these properties and potentially enhance biological activity .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • 1,2,4-triazoles play an important role in chemopreventive and chemotherapeutic effects on cancer .
    • They are also used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
    • For instance, Taribavirin, a triazole-based drug, is an active agent against a number of DNA and RNA viruses .
  • Green Chemistry

    • 1,2,3-triazoles have important applications in pharmaceutical chemistry while their 1,2,4 counterparts are developed to a lesser extent .
    • The synthesis of these compounds involves green chemistry conditions including ultrasound chemistry and mechanochemistry .
    • The focus is on compounds/scaffolds that possess biological/pharmacophoric properties .
  • Organic Synthesis

    • One of the main goals in the area of organic synthesis oriented towards biologically active compounds is the research and development of efficient environmentally safe methods .
    • This involves the synthesis of 1,2,4-triazoles using methods that minimize chemical waste and energy .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information includes precautionary statements such as P264 - P270 - P301 + P312 - P501 .

Future Directions

The pharmacological activities of triazole derivatives have been studied extensively by researchers . Different derivatives of triazole have shown promise in treating various diseases . The ability of these compounds to modulate various biological processes has made them attractive for pharmaceutical development . Therefore, future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

4-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c16-13-8-6-12(7-9-13)14-17-18-15(20)19(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCSGEGQJRCSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol

CAS RN

23282-92-0
Record name 5-(4-Chlorophenyl)-2,4-dihydro-4-(phenylmethyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23282-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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